Adriamycin 14-thiobutyrate
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Overview
Description
Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Scientific Research Applications
Antitumor Activity
- Adriamycin 14-thiobutyrate and similar thio ester analogues of adriamycin have been studied for their antitumor activity. Significant in vivo anti-P388 activity was observed with thioacetate, thiovalerate, and thiobenzoate derivatives. However, none of these compounds matched the curative effects of N-(trifluoroacetyl)adriamycin 14-valerate in this system (Seshadri, Idriss, & Israel, 1986).
Interaction with DNA
- Adriamycin 14-thio esters, including this compound, were prepared and their extent of interaction with calf thymus DNA was evaluated. The study explored the potential of these compounds in antitumor activity and their interaction with DNA (Seshadri, Idriss, & Israel, 1986).
Development of Analogs for Improved Efficacy
- The development of analogs like this compound stems from efforts to improve the antitumor efficacy of adriamycin while reducing toxicity. These analogs, including N-(trifluoroacetyl)adriamycin 14-valerate, have shown potential in increasing the lifespan of animals with certain types of leukemia, suggesting improved efficacy over adriamycin in certain contexts (Israel, Potti, & Seshadri, 1985).
Covalent Binding Studies
- Investigations into the covalent binding of adriamycin to proteins have been conducted. These studies provide insights into the interactions of adriamycin and its analogs, like this compound, with biological macromolecules, which is crucial for understanding their mechanism of action (Ghezzi, Donelli, Pantarotto, Facchinetti, & Garattini, 1981).
DNA Damage Induction
- Adriamycin and its analogs are known to induce DNA damage, which is a key aspect of their antitumor activity. This DNA damage is associated with the drug's interaction with DNA topoisomerase II, an enzyme critical in DNA replication and repair processes (Tewey, Rowe, Yang, Halligan, & Liu, 1984).
properties
CAS RN |
101980-74-9 |
---|---|
Molecular Formula |
C30H33NO11S |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate |
InChI |
InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3 |
InChI Key |
URBSPOJXXBMEIV-UHFFFAOYSA-N |
SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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